The Elusive Flavonoid: An In-depth Guide to Afzelechin 3-O-xyloside's Natural Origins and Discovery
The Elusive Flavonoid: An In-depth Guide to Afzelechin 3-O-xyloside's Natural Origins and Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, discovery, and experimental protocols related to Afzelechin 3-O-xyloside, a flavonoid compound of interest to researchers in natural product chemistry and drug development. This document addresses the current scientific understanding of this molecule, providing a resource for scientists and professionals in the field.
Afzelechin 3-O-xyloside has been identified in plant species belonging to two distinct genera: Cassipourea and Broussonetia. Specifically, it has been isolated from the bark of Cassipourea gerrardii, also known by its synonym Cassipourea malosana, a plant within the Rhizophoraceae family. Additionally, this flavonoid glycoside is a constituent of the leaves of Broussonetia papyrifera, commonly known as paper mulberry, which belongs to the Moraceae family.
This guide provides a summary of the known information and outlines experimental methodologies relevant to the extraction and analysis of flavonoids from these natural sources, offering a foundation for further research into Afzelechin 3-O-xyloside.
Natural Sources and Chemical Data
The known natural sources of Afzelechin 3-O-xyloside are presented below, along with its key chemical identifiers.
| Compound Name | Natural Source | Plant Family | Part Used | CAS Number | Molecular Formula |
| Afzelechin 3-O-xyloside | Cassipourea gerrardii (C. malosana) | Rhizophoraceae | Bark | 512781-45-2 | C₂₀H₂₂O₉ |
| Afzelechin 3-O-xyloside | Broussonetia papyrifera | Moraceae | Leaves | 512781-45-2 | C₂₀H₂₂O₉ |
Experimental Protocols
While a specific protocol for the isolation of Afzelechin 3-O-xyloside has not been detailed in the available literature, a general methodology for the extraction and analysis of total flavonoids from Broussonetia papyrifera leaves has been described. This procedure can serve as a basis for the targeted isolation of Afzelechin 3-O-xyloside.
Extraction of Total Flavonoids from Broussonetia papyrifera Leaves
This protocol is adapted from a study on the optimization of flavonoid extraction from the leaves of Broussonetia papyrifera.
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Sample Preparation: Dried leaves of Broussonetia papyrifera are ground into a fine powder.
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Extraction: The powdered leaves are subjected to ultrasound-assisted extraction with 83% ethanol (B145695) at a solid-to-liquid ratio of 1:35 (g/mL). The extraction is carried out at a temperature of 54.7°C for 24.3 minutes.
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Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude flavonoid extract.
UPLC-MS/MS Analysis of Flavonoids
The crude extract can be analyzed to identify its components, including Afzelechin 3-O-xyloside, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
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Chromatographic System: An UPLC system, such as a Vanquish, is used for separation.
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Column: A Waters HSS T3 column (100 x 2.1 mm, 1.8 µm) is maintained at 40°C.
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Mobile Phase: A gradient elution is performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
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Flow Rate: The flow rate is maintained at 0.3 mL/min.
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Mass Spectrometry: An Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source operating in negative ion mode is used for detection and identification of the compounds.
Logical Workflow for Isolation and Identification
The general workflow for the isolation and identification of Afzelechin 3-O-xyloside from a plant source is depicted in the following diagram.
Further research is required to uncover the original discovery of Afzelechin 3-O-xyloside and to develop a specific, high-yield protocol for its isolation. Such studies will be invaluable for enabling more extensive investigation into its potential biological activities and applications.
